molecular formula C17H21F3N6 B10916458 2-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

2-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B10916458
M. Wt: 366.4 g/mol
InChI Key: CUWPHDATILZTED-UHFFFAOYSA-N
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Description

2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is a complex heterocyclic compound that features a combination of pyrazole, pyrimidine, and pyrrolo[1,2-a]pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include ethyl hydrazine, trifluoromethyl iodide, and various catalysts to facilitate cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts (e.g., palladium on carbon) to facilitate these reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity[4][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings[][6].

Mechanism of Action

The mechanism of action of 2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is unique due to its combination of pyrazole, pyrimidine, and pyrrolo[1,2-a]pyrazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21F3N6

Molecular Weight

366.4 g/mol

IUPAC Name

2-[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C17H21F3N6/c1-2-26-10-12(9-21-26)14-8-15(17(18,19)20)23-16(22-14)25-7-6-24-5-3-4-13(24)11-25/h8-10,13H,2-7,11H2,1H3

InChI Key

CUWPHDATILZTED-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCN4CCCC4C3)C(F)(F)F

Origin of Product

United States

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